Pyridine-2,3-dimethanol (CAS 38070-79-0): A Technical Guide for Advanced Synthesis and Application
Pyridine-2,3-dimethanol (CAS 38070-79-0): A Technical Guide for Advanced Synthesis and Application
This document provides an in-depth technical examination of Pyridine-2,3-dimethanol, a heterocyclic building block of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. We will move beyond basic data to explore the causal relationships in its synthesis, the nuances of its reactivity, and its strategic application in the development of novel chemical entities.
Core Physicochemical & Spectroscopic Profile
Pyridine-2,3-dimethanol is a bifunctional molecule featuring a pyridine core substituted with two primary alcohol moieties. This unique arrangement imparts both rigidity from the aromatic ring and versatile reactivity through its hydroxyl groups and the Lewis basic nitrogen atom. Its dual functionality makes it a valuable chelating ligand and a pivotal intermediate for constructing complex molecular architectures.[1]
Physicochemical Properties
The fundamental properties of Pyridine-2,3-dimethanol are summarized below. It is noteworthy that there can be discrepancies in reported values for appearance and boiling point, which may be attributable to purity levels and measurement conditions. While some commercial sources describe it as a liquid[2], others classify it as a solid[3][4], suggesting its melting point is near ambient temperature.
| Property | Value | Source(s) |
| CAS Number | 38070-79-0 | |
| Molecular Formula | C₇H₉NO₂ | [4] |
| Molecular Weight | 139.15 g/mol | [4] |
| Appearance | Light brown to brown solid | |
| Boiling Point | 315.6 ± 32.0 °C (Predicted) | |
| Density | 1.261 g/cm³ (Predicted) | |
| pKa | 13.51 ± 0.10 (Predicted) | |
| Storage | Inert atmosphere, Room Temperature |
Spectroscopic Signature
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, a robust characterization can be predicted based on established principles for pyridine derivatives and alcohols.[5][6]
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are the most powerful tools for routine structural verification. The expected chemical shifts in CDCl₃ are detailed below. The pyridine protons are found in the aromatic region, deshielded by the ring current and the electron-withdrawing nitrogen atom.[7]
Table of Predicted ¹H and ¹³C NMR Data (CDCl₃) | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | | :--- | :--- | :--- | :--- | | H-4 | ~7.8 - 8.0 | dd | C-2 | ~158 - 160 | | H-5 | ~7.3 - 7.5 | t | C-3 | ~135 - 137 | | H-6 | ~8.5 - 8.7 | dd | C-4 | ~137 - 139 | | C2-CH ₂-OH | ~4.9 - 5.1 | s | C-5 | ~122 - 124 | | C3-CH ₂-OH | ~4.7 - 4.9 | s | C-6 | ~148 - 150 | | CH₂-OH | Broad, variable | s | C2-C H₂-OH | ~62 - 64 | | | | | C3-C H₂-OH | ~59 - 61 |
Causality Insight: The H-6 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom.[8] The two methylene (-CH₂-) signals are distinct due to the asymmetric electronic environment of the pyridine ring.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohols) | 3200 - 3500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Medium |
| C=C, C=N Stretch (Aromatic) | 1550 - 1610 | Sharp, Medium-Strong |
| C-O Stretch (Primary Alcohol) | 1000 - 1075 | Strong |
Self-Validating System: The simultaneous presence of a broad O-H band and the characteristic aromatic C=C/C=N bands provides high confidence in the compound's identity as a hydroxymethyl-substituted pyridine.[9]
Synthesis and Purification Protocol
The most logical and efficient synthesis of Pyridine-2,3-dimethanol starts from the commercially available Pyridine-2,3-dicarboxylic acid (Quinolinic acid). The synthesis involves two key transformations: esterification of the carboxylic acids followed by a robust reduction.
Experimental Protocol: LiAlH₄ Reduction of Dimethyl Pyridine-2,3-dicarboxylate
This protocol details the critical reduction step. The choice of Lithium Aluminum Hydride (LiAlH₄) is deliberate. Milder reducing agents like Sodium Borohydride (NaBH₄) are known to cause an unexpected intramolecular cyclization with this specific substrate, leading to a furo[3,4-b]pyridinone derivative instead of the desired diol.[10] LiAlH₄ is a powerful, non-selective hydride donor capable of reducing esters directly to primary alcohols in high yield.[11][12]
Materials & Reagents:
-
Dimethyl Pyridine-2,3-dicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate
-
Silica Gel (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Suspension: Suspend LiAlH₄ (2.2 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath. Expertise Note: An excess of LiAlH₄ is used to ensure complete reduction of both ester groups and to counteract any reaction with trace moisture.
-
Substrate Addition: Dissolve Dimethyl Pyridine-2,3-dicarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (volume equal to the mass of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with a 15% NaOH solution (same volume), and then again with water (3x the volume). Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, making filtration much easier than the gelatinous precipitate formed from acidic workup alone.
-
Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield Pyridine-2,3-dimethanol as a pure solid.
Chemical Reactivity and Strategic Applications
The utility of Pyridine-2,3-dimethanol stems from the distinct reactivity of its three functional sites: the two primary hydroxyl groups and the pyridine nitrogen.
Role in Medicinal Chemistry
The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[13][14][15] Pyridine-2,3-dimethanol serves as a versatile starting point for generating libraries of compounds for biological screening.
-
Scaffold Decoration: The two hydroxyl groups can be differentially protected and then functionalized to introduce a wide variety of substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).
-
Vectorial Diversity: The ortho-disposition of the hydroxymethyl groups provides a rigid scaffold to project substituents into specific vectors in three-dimensional space, which is critical for optimizing interactions with protein binding pockets.
-
Improved Physicochemical Properties: The pyridine nitrogen can be protonated at physiological pH, potentially improving the aqueous solubility of drug candidates.
Application in Coordination Chemistry & Materials Science
The geometry of Pyridine-2,3-dimethanol makes it an excellent N,O-bidentate chelating ligand.[1][2]
-
Catalyst Development: It can coordinate with transition metals to form catalysts for various organic transformations. The ability to modify the hydroxyl groups allows for fine-tuning the steric and electronic properties of the resulting metal complex.
-
Functional Materials: As a monomer unit, it can be incorporated into polymers or metal-organic frameworks (MOFs).[16] The pyridine and hydroxyl functionalities can impart specific properties like thermal stability, selective binding capabilities for sensor applications, or serve as cross-linking sites.[2]
Safety and Handling
As a responsible scientist, proper handling is paramount to ensure laboratory safety. Pyridine-2,3-dimethanol is considered an irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[18] An inert atmosphere is recommended for long-term storage to prevent gradual oxidation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Pyridine-2,3-dimethanol is more than a simple chemical intermediate; it is a strategically valuable building block that offers multiple avenues for molecular elaboration. A thorough understanding of its synthesis, particularly the critical choice of reducing agent, and its distinct reactivity profile at its three functional sites, empowers researchers to harness its full potential. Whether for developing new therapeutic agents, designing novel catalysts, or constructing advanced materials, Pyridine-2,3-dimethanol provides a robust and versatile platform for innovation.
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